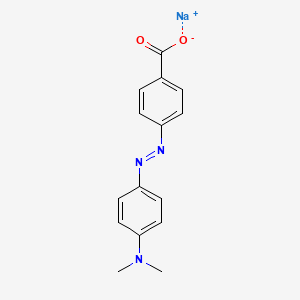

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt

Descripción general

Descripción

It is characterized by its molecular formula C15H14N3O2Na and a molecular weight of 291.28 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt typically involves the diazotization of p-dimethylaniline followed by coupling with benzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the azo group into amines.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C15H14N3O2Na

- Molecular Weight : 291.28 g/mol

- CAS Number : 845-10-3

- Appearance : Crystalline powder, red in color

- Solubility : Soluble in water and alcohols

2.1. pH Indicator

Methyl Red sodium salt is widely used as a pH indicator in titrations due to its distinct color change from red at pH < 4.4 to yellow at pH > 6.2. This property makes it essential in various chemical analyses, particularly in organic chemistry laboratories.

| pH Range | Color Change |

|---|---|

| < 4.4 | Red |

| 4.4 - 6.2 | Orange |

| > 6.2 | Yellow |

2.2. Biological Studies

Recent studies have explored the biological activities of Methyl Red and its derivatives, including their potential as antimicrobial agents and their effects on enzyme inhibition:

- Antimicrobial Activity : Research indicates that azo dyes can exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and E. coli .

- Enzyme Inhibition : Methyl Red has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related therapies .

2.3. Pharmaceutical Applications

The compound has been investigated for its potential therapeutic uses:

- Neuroprotective Effects : Studies suggest that sodium benzoate (related compound) may have neuroprotective properties, potentially applicable in treating neurodegenerative diseases .

- Antidepressant Potential : Sodium benzoate has shown promise in animal models for treating major depressive disorder, indicating a possible avenue for further research on Methyl Red's derivatives .

3.1. Dyeing and Textile Industry

Methyl Red is utilized in the dyeing process of textiles due to its vibrant color and stability under various conditions. Its application extends to:

- Textile Dyes : Used to produce bright colors on fabrics.

- Food Coloring : Employed as a food additive under strict regulations.

3.2. Analytical Chemistry

In analytical chemistry, Methyl Red is employed as a reagent in various assays:

- Spectrophotometry : Its absorbance properties are utilized for quantitative analysis of substances.

- Titration Methods : Acts as an indicator for acid-base titrations.

4.1. Antimicrobial Efficacy Study

A study conducted by Malayappa et al. demonstrated the synthesis of azo dye derivatives from Methyl Red, which exhibited high antimicrobial activity against several bacterial strains, highlighting its potential in developing new antimicrobial agents .

4.2. Neuroprotective Study

Research published in MDPI indicated that sodium benzoate could reduce oxidative stress and inflammation in neurodegenerative disease models, suggesting that similar compounds like Methyl Red may also provide therapeutic benefits .

Mecanismo De Acción

The mechanism of action of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the activity of enzymes and other proteins, thereby exerting its effects .

Comparación Con Compuestos Similares

Similar Compounds

p-(p-Dimethylaminophenylazo)benzoic acid: The non-sodium salt form of the compound.

p-(p-Dimethylaminophenylazo)benzoic acid methyl ester: A methyl ester derivative.

p-(p-Dimethylaminophenylazo)benzoic acid ethyl ester: An ethyl ester derivative.

Uniqueness

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt is unique due to its sodium salt form, which enhances its solubility in water compared to its non-sodium counterparts. This property makes it particularly useful in aqueous environments and applications where solubility is a critical factor .

Actividad Biológica

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt, commonly known as a derivative of azo dyes, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its reactivity and interaction with biological systems. The following sections detail its synthesis, biological activities, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 845-46-5

- Molecular Formula : C15H14N3O2Na

- Molecular Weight : 291.28 g/mol

- Purity : ≥98% .

Synthesis

The synthesis of this compound typically involves diazotization reactions followed by coupling with suitable aromatic compounds. Various methodologies have been documented, focusing on optimizing yield and purity while minimizing by-products .

Biological Activities

The biological activities of this compound are multifaceted:

- Antimicrobial Activity :

- Antioxidant Properties :

- Cytotoxic Effects :

- Enzyme Inhibition :

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several azo derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting potential application as a preservative or therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCKRHPYZNTEIO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061209 | |

| Record name | Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845-46-5 | |

| Record name | Benzoic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.